6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
Description
6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a versatile small molecule scaffold with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methyl group, an oxo group, and a carboxamide group. It is a white to pale yellow crystalline solid that is stable at room temperature .
Properties
IUPAC Name |
5-methyl-2-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-6(11)4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPAWCXFTGKASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
- Temperature : 80–100°C in anhydrous toluene or xylene.
- Catalyst : Pyridine or triethylamine to neutralize HCl byproducts.
- Yield : 60–75% after recrystallization from ethanol/water.
This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-acylation.
Substitution Reactions on Halogenated Pyrazinones
The brominated intermediate 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide serves as a precursor for introducing the methyl group. In the synthesis of Favipiravir analogs, bromine at position 6 is replaced via nucleophilic substitution using methyl Grignard reagents (e.g., CH₃MgBr) in tetrahydrofuran (THF) at −78°C.
Optimization Insights:
- Solvent : Dry THF or diethyl ether to prevent quench of Grignard reagent.
- Workup : Quenching with ammonium chloride followed by extraction with ethyl acetate.
- Purity : >95% after silica gel chromatography.
This approach benefits from the commercial availability of brominated precursors like methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS 21874-61-3).
Ugi Multicomponent Reaction Followed by Cyclization
A novel route reported in PMC utilizes a Ugi four-component reaction (Ugi-4CR) with isocyanides, aldehydes, masked amino aldehydes, and carboxylic acids. Cyclization of the Ugi adduct with trifluoroacetic acid (TFA) yields 3,4-dihydropyrazin-2(1H)-ones, which are then functionalized at position 6.
Procedure Highlights:
- Ugi Adduct Formation : Equimolar components in methanol, 16 h stirring.
- Deprotection/Cyclization : 50% TFA in dichloromethane, 2 h at room temperature.
- Methylation : Dimethyl sulfate in DMF with K₂CO₃.
Yield : 40–55% over three steps. While lower yielding, this method enables rapid diversification of the pyrazine core.
Industrial-Scale Production Methods
For bulk synthesis, continuous flow reactors are employed to enhance reproducibility. A patented method describes:
- Continuous Cyclization : A solution of 2,3-diaminopyrazine and acetic anhydride is pumped through a heated reactor (90°C, 2 h residence time).
- In-Line Purification : Crystallization in a cooled tubular reactor.
Scale-Up Metrics :
| Parameter | Value |
|---|---|
| Throughput | 50 kg/day |
| Purity | ≥98% (HPLC) |
| Solvent Recovery | 90% toluene recycled |
This method reduces waste and improves cost-efficiency for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Cyclization | 75 | 95 | High | Low |
| Substitution | 65 | 97 | Moderate | Moderate |
| Ugi-Cyclization | 55 | 90 | Low | High |
| Industrial Flow | 70 | 98 | High | Low |
Cyclization and industrial flow methods are optimal for large-scale production, whereas the Ugi route offers modularity for derivative synthesis.
Challenges and Mitigation Strategies
- Byproduct Formation : Over-alkylation during methyl introduction is minimized using low temperatures and controlled reagent addition.
- Purification : Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography is emerging for industrial batches.
- Stability : The compound degrades under acidic conditions; lyophilization at neutral pH extends shelf life.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHNO
Molecular Weight: 153.14 g/mol
IUPAC Name: 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
The compound features a pyrazine ring with functional groups that contribute to its reactivity and biological activity. The carbonyl group at the 3-position is particularly reactive, allowing for various chemical transformations.
Pharmaceutical Development
This compound serves as a scaffold for developing new pharmaceuticals. Its structural similarity to pyrazinamide, a drug used in tuberculosis treatment, has prompted research into its antibacterial properties. Researchers utilize synthetic organic chemistry techniques to modify the compound's structure to enhance pharmacological profiles. Techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed for characterization .
Notable Findings:
- Derivatives of this compound have shown improved efficacy and reduced toxicity in preliminary in vitro tests.
- It has been investigated for its potential as an enzyme inhibitor impacting pathways related to cell growth and pathogen resistance .
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viral strains, including the Zika virus. Preliminary studies suggest that it may interfere with host cellular pathways exploited by viruses for replication .
Case Study:
A study evaluated the compound's efficacy against Zika virus, demonstrating significant inhibitory effects on viral replication in vitro.
Anticancer Activity
The compound has shown promise as an anticancer agent, demonstrating cytotoxic effects against several human cancer cell lines, including neuroblastoma and glioblastoma. Its mechanism of action involves inhibiting specific enzymes crucial for cancer cell survival and proliferation .
Case Study:
In vitro tests revealed lower lethal concentration (LC50) values compared to existing chemotherapeutic agents, indicating enhanced potency against resistant cancer cells.
Mechanism of Action
The mechanism of action of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: Similar structure but with a different substitution pattern.
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide: Contains a fluorine atom instead of a methyl group.
Uniqueness
6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the oxo group in the pyrazine ring makes it a valuable scaffold for various applications in research and industry .
Biological Activity
6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazine derivative has been studied for its potential applications in antimicrobial, antiviral, antitumor, and neuropsychiatric treatments. The compound's structure includes a ketone group and a carboxamide functional group, which contribute to its reactivity and biological interactions.
- Molecular Formula : C7H8N2O2
- Molecular Weight : Approximately 153.14 g/mol
- CAS Number : 88394-06-3
The compound is characterized by its six-membered aromatic ring containing nitrogen atoms, making it a versatile scaffold for drug development.
Antimicrobial Activity
This compound and its derivatives have shown promising results against various microbial strains. Research indicates that modifications of this compound can enhance antibacterial efficacy while reducing toxicity.
Table 1: Antimicrobial Activity of Derivatives
| Derivative Name | Microbial Strain Tested | Activity Observed |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory |
| Compound B | Escherichia coli | Moderate |
| Compound C | Candida albicans | Significant |
Antiviral Activity
The compound has demonstrated antiviral properties, particularly against viral infections such as Zika virus. Studies suggest that it may inhibit viral polymerase activity, thereby preventing viral replication.
Case Study : A study published in PubMed Central explored the effects of various pyrazine derivatives on Zika virus replication. The results indicated that certain modifications to the 6-Methyl-3-oxo structure could enhance antiviral potency against ZIKV, showcasing its potential as a lead compound for antiviral drug development .
Antitumor Activity
Research has also focused on the antitumor properties of this compound. Preliminary in vitro tests have shown that some derivatives can inhibit tumor cell proliferation.
Table 2: Antitumor Efficacy of Derivatives
| Derivative Name | Cancer Cell Line Tested | Efficacy (% Inhibition) |
|---|---|---|
| Compound D | HeLa | 75% |
| Compound E | MCF-7 | 60% |
| Compound F | A549 | 50% |
The biological activity of this compound is thought to be mediated through its interaction with biological macromolecules such as proteins and nucleic acids. The carbonyl group in the compound can participate in nucleophilic addition reactions, while the carboxamide group may undergo hydrolysis or condensation under specific conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, a 2^k factorial design can identify critical parameters affecting yield and purity. This approach minimizes trial-and-error inefficiencies and aligns with computational reaction path searches using quantum chemical calculations (e.g., DFT) to predict intermediates and transition states .
Q. Which analytical techniques are most robust for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with advanced NMR techniques (e.g., 2D NMR for stereochemical analysis) and HPLC-UV/ELSD for purity assessment. Reference standards, as outlined in pharmaceutical impurity profiling (e.g., EP guidelines), ensure accuracy .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines, monitoring degradation via LC-MS under stress conditions (e.g., heat, humidity, light). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .
Advanced Research Questions
Q. What computational strategies are effective in elucidating the reaction mechanisms of pyrazine derivatives like this compound?
- Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) simulations to map energy landscapes and identify rate-limiting steps. Tools like COMSOL Multiphysics integrated with AI can optimize reaction pathways and predict byproduct formation .
Q. How can contradictory data on reaction yields or byproduct profiles be resolved in multi-step syntheses?
- Methodological Answer : Apply sensitivity analysis to isolate variables causing discrepancies. Cross-validate experimental data with computational models (e.g., microkinetic modeling) to reconcile outliers. Theoretical frameworks, such as transition state theory, guide mechanistic reinterpretation .
Q. What advanced separation technologies improve the scalability of purifying this compound from complex reaction mixtures?
- Methodological Answer : Implement membrane-based separations (e.g., nanofiltration) or simulated moving bed chromatography (SMB). These methods align with chemical engineering principles for continuous manufacturing and are classified under RDF2050104 (membrane technologies) .
Q. How can AI-driven platforms enhance the design of novel derivatives with improved bioactivity?
- Methodological Answer : Use generative adversarial networks (GANs) trained on structure-activity relationship (SAR) data to propose derivatives. Virtual screening with molecular docking (e.g., AutoDock Vina) prioritizes candidates for synthesis, reducing experimental cycles .
Data Management and Experimental Design
Q. What protocols ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles with blockchain-secured electronic lab notebooks (ELNs). Rigorous encryption and access controls mitigate data breaches .
Q. How can researchers design experiments to validate computational predictions of this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
